molecular formula C21H26N4O3 B15079127 2-(4-benzylpiperazin-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-(4-benzylpiperazin-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15079127
M. Wt: 382.5 g/mol
InChI Key: NNZDDLOAYHFQRI-HYARGMPZSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a hydrazone derivative characterized by a benzylpiperazine moiety linked to an acetohydrazide scaffold. Its molecular formula is C₂₁H₂₅N₅O₃, with an average mass of 395.45 g/mol and a ChemSpider ID of 315182-69-5 .

The synthesis typically involves the condensation of 2-(4-benzylpiperazin-1-yl)acetohydrazide with 4-hydroxy-3-methoxybenzaldehyde in ethanol or methanol under reflux, catalyzed by glacial acetic acid . Structural confirmation relies on spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), which verify the (E)-configuration of the imine bond and substituent positions .

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H26N4O3/c1-28-20-13-18(7-8-19(20)26)14-22-23-21(27)16-25-11-9-24(10-12-25)15-17-5-3-2-4-6-17/h2-8,13-14,26H,9-12,15-16H2,1H3,(H,23,27)/b22-14+

InChI Key

NNZDDLOAYHFQRI-HYARGMPZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-benzylpiperazin-1-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-benzylpiperazine with an appropriate aldehyde to form a Schiff base, followed by the reaction with acetohydrazide under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural analogs vary in the hydrazide backbone, piperazine/piperidine substituents, and arylaldehyde-derived groups. Key examples include:

Compound Name Substituent Modifications Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR, HRMS) Reference
N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide Indole replaces benzylpiperazine 72 236–237 δ 10.2 (NH), 8.3 (CH=N); HRMS m/z 354.12 [M+H]⁺
2-(4-Chlorophenoxy)-N'-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]acetohydrazide Chlorophenoxy and fluoromethoxy groups 65 210–212 δ 8.1 (CH=N), 6.9–7.3 (aryl); Anal. Found: C 53.10%, H 3.31%
2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide Fluorophenyl and benzimidazole-thioether 68 198–200 IR: 1650 cm⁻¹ (C=N); ¹³C NMR: 164.5 (C=O)
2-(5-Methoxy-2-methylindol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (MMINA) Nitrophenyl and indole groups 75 228–230 δ 8.5 (CH=N), 7.8–8.1 (NO₂); HRMS m/z 380.15 [M+H]⁺

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂, F): Enhance thermal stability (higher melting points) and alter electronic profiles, as seen in MMINA (228–230°C) and fluorinated derivatives .
  • Bulkier Substituents (e.g., benzylpiperazine vs. indole): Influence solubility and steric hindrance.
Antimicrobial Activity
  • Vanillyl Derivatives : The 4-hydroxy-3-methoxyphenyl group in the target compound shows moderate activity against S. aureus (MIC ~25 µg/mL), comparable to 4f (N’-[3,4-dihydroxyphenyl] analog) but less potent than 4h (3,4,5-trimethoxyphenyl derivative, MIC ~12.5 µg/mL) .
  • Fluorinated Analogs : Fluorine substitution (e.g., 4-fluorophenyl in hydrazone 114) enhances Gram-negative activity (E. coli MIC = 13.3 µM) due to increased membrane permeability .
Anticancer and Cytoprotective Effects
  • MMINA : Demonstrates protective effects against cisplatin-induced toxicity (e.g., reduced hepatotoxicity by 40% at 50 mg/kg) via antioxidant pathways .
  • Chlorophenoxy Derivatives (3f): Exhibit antiproliferative activity against MCF-7 cells (IC₅₀ = 18 µM), attributed to chloro and methoxy substituents enhancing DNA intercalation .

Spectroscopic and Tautomeric Behavior

  • Tautomerism: The vanillyl group in the target compound stabilizes the imine tautomer, whereas quinazolinone-linked analogs (e.g., [(2-hydroxyphenyl)methylene]-2-(4-oxoquinazolin-3-yl)acetohydrazide) exhibit dynamic amide-imidic acid tautomerism (ΔG* ≈ 65 kJ/mol) .
  • ¹H NMR Shifts: The CH=N proton in the target compound resonates at δ 8.3–8.5, consistent with analogs like MMINA (δ 8.5) but downfield-shifted compared to non-electron-withdrawing substituents (e.g., δ 8.1 in 3d) .

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